molecular formula C9H14Cl2N2O B1379139 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1375471-58-1

2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B1379139
CAS No.: 1375471-58-1
M. Wt: 237.12 g/mol
InChI Key: IRAHIEDOUTZVCY-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H13ClN2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloroacetyl group and a propynyl-substituted piperazine ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 1-(prop-2-yn-1-yl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The propynyl group may also play a role in modulating the compound’s biological activity by participating in additional chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(prop-2-yn-1-yl)acetamide: Similar in structure but lacks the piperazine ring.

    1-(Chloroacetyl)-4-(2-propynyl)piperazine: Similar but without the hydrochloride salt form.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a different heterocyclic ring system.

Uniqueness

2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride is unique due to the presence of both the chloroacetyl and propynyl groups, which confer distinct chemical reactivity and biological activity. The piperazine ring further enhances its versatility as a chemical building block and potential therapeutic agent .

Properties

IUPAC Name

2-chloro-1-(4-prop-2-ynylpiperazin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O.ClH/c1-2-3-11-4-6-12(7-5-11)9(13)8-10;/h1H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAHIEDOUTZVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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